1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
The compound 1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxyphenyl group, a 3-bromophenyl substituent, and a piperidine-4-carboxamide moiety.
Properties
IUPAC Name |
1-[(3-bromophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5O3S/c22-14-4-1-3-13(11-14)16(26-8-6-12(7-9-26)18(23)28)17-20(29)27-21(31-17)24-19(25-27)15-5-2-10-30-15/h1-5,10-12,16,29H,6-9H2,(H2,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQKXVOHGCKHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy.
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a brominated aromatic system, a fused thiazolo-triazole ring, and a piperidine-carboxamide tail. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations :
- The thiazolo[3,2-b]triazole core in the target compound differs from thiazolo[2,3-c]triazole () in annulation, altering electron distribution and steric bulk. This may impact binding to flat vs. grooved protein pockets .
- 1,4-Dihydropyridines () lack the triazole’s rigidity, favoring ion channel modulation over enzyme inhibition .
Substituent Effects :
- Bromophenyl Position : The target’s meta-bromophenyl group (vs. para in ) may reduce steric hindrance in hydrophobic binding pockets, enhancing target selectivity .
- Piperidine vs. Piperazine : The piperidine-4-carboxamide tail (target) improves blood-brain barrier penetration compared to 4-phenylpiperazinyl (), which is more polar and may limit CNS activity .
- Furan-2-yl Group : Shared with AZ257 (), this moiety enhances π-π stacking in aromatic enzyme active sites, though its placement on a rigid triazole (target) may restrict conformational flexibility .
Halogen bonding from bromine (present in all compared compounds) is critical for binding affinity; however, meta substitution may reduce metabolic dehalogenation risks vs. para .
Biological Activity Predictions :
- Similarity to SAHA : Using Tanimoto coefficients (), the target’s carboxamide and hydroxyphenyl groups align with SAHA’s zinc-binding motif, suggesting possible histone deacetylase (HDAC) inhibition (~60% similarity predicted) .
- Kinase Inhibition : The thiazolo-triazole core resembles ATP-competitive kinase inhibitors, with bromophenyl and furan groups occupying hydrophobic and adenine-binding regions, respectively .
Methodological Considerations in Similarity Analysis
The structural diversity of compared compounds underscores the importance of robust similarity metrics. As noted in , Tanimoto coefficients and fingerprint-based methods (e.g., MACCS keys) are widely used but may overlook subtle stereoelectronic effects . For instance:
- Tensiometry vs. Spectrofluorometry (): While these methods measure critical micelle concentrations (CMC) for surfactants, analogous techniques (e.g., surface plasmon resonance) could assess the target compound’s membrane interaction propensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
